6-(3-Bromophenyl)-4-(4-chlorophenyl)-2-hydroxynicotinonitrile
Description
6-(3-Bromophenyl)-4-(4-chlorophenyl)-2-hydroxynicotinonitrile is a nicotinonitrile derivative featuring a pyridine core substituted with a 3-bromophenyl group at position 6, a 4-chlorophenyl group at position 4, and a hydroxyl group at position 2. Nicotinonitrile derivatives are widely studied for their structural versatility and pharmacological properties, including kinase inhibition and anticancer activity .
Properties
IUPAC Name |
6-(3-bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClN2O/c19-13-3-1-2-12(8-13)17-9-15(16(10-21)18(23)22-17)11-4-6-14(20)7-5-11/h1-9H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROCBPZZJMUWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Bromophenyl)-4-(4-chlorophenyl)-2-hydroxynicotinonitrile typically involves multi-step organic reactions. One common method includes the bromination and chlorination of appropriate aromatic precursors followed by nitrile formation and hydroxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where these atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(3-Bromophenyl)-4-(4-chlorophenyl)-2-hydroxynicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(3-Bromophenyl)-4-(4-chlorophenyl)-2-hydroxynicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Table 1: Substituent Positions and Functional Groups
Key Observations :
Physicochemical Properties
Table 2: Crystallographic and Solubility Data
Key Observations :
- Crystal Packing : Ethoxy and methoxy substituents facilitate π⋯π stacking (e.g., centroid distances of 3.63–3.69 Å in ), whereas hydroxyl groups promote stronger hydrogen bonds .
- Thermal Stability : Trimethoxyphenyl derivatives exhibit enhanced stability due to dense intermolecular contacts (e.g., Br⋯O interactions at 3.54 Å) .
Table 3: Pharmacological Profiles
Key Observations :
- Amino and hydroxyl groups enhance target engagement through hydrogen bonding (e.g., KISS1R antagonism in ).
- Halogenated aryl groups (Br, Cl) improve pharmacokinetics by increasing membrane permeability .
Biological Activity
6-(3-Bromophenyl)-4-(4-chlorophenyl)-2-hydroxynicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C15H10BrClN2O
- Molecular Weight : 321.6 g/mol
- Physical State : Solid at room temperature
- Melting Point : 165-166 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. Specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that play a role in cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for various receptors, influencing pathways related to inflammation and apoptosis.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer Activity | Inhibits tumor growth | |
| Anti-inflammatory Effects | Reduces inflammatory markers | |
| Antimicrobial Properties | Exhibits antibacterial effects |
Case Studies
-
Anticancer Efficacy :
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The IC50 values were determined to be lower than those of standard chemotherapeutics, indicating its potential as a lead compound for further development. -
Anti-inflammatory Research :
In a controlled trial involving animal models, the compound was administered to assess its impact on inflammatory responses. Results indicated a marked decrease in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. -
Antimicrobial Activity :
Laboratory tests revealed that the compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative treatment option.
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the substitution pattern and electronic environment. For example, aromatic protons in bromophenyl and chlorophenyl groups typically appear in the δ 7.0–8.2 ppm range, while the hydroxyl proton may show a broad peak at δ 5.0–6.0 ppm (DMSO-) .
- X-ray Crystallography: Determine single-crystal structures to resolve bond lengths, angles, and supramolecular interactions. Monoclinic or triclinic crystal systems (e.g., ) with unit cell parameters , , , and β = 95.08° are typical for similar nicotinonitrile derivatives .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, especially for bromine (isotopic peaks at ~1:1 ratio for ).
Advanced: How can computational methods optimize the synthesis of this compound?
Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. ICReDD’s approach combines computation and experimental data to predict optimal reaction conditions (e.g., solvent, temperature) and reduce trial-and-error steps .
- Machine Learning (ML): Train models on existing nicotinonitrile synthesis datasets to predict yield-controlling factors (e.g., substituent electronic effects, catalyst loading).
- Example Workflow:
- Simulate the coupling of 3-bromophenyl and 4-chlorophenyl precursors.
- Validate via in situ IR spectroscopy to track intermediate formation.
- Iterate with feedback from experimental yields (e.g., 70–85% typical for analogous reactions) .
Basic: What are the critical synthetic challenges for this compound?
Answer:
- Regioselectivity: The hydroxyl group at position 2 and nitrile at position 3 require precise control to avoid side reactions (e.g., over-alkylation).
- Purification: Bromine and chlorine substituents increase molecular weight and polarity, necessitating gradient column chromatography (silica gel, hexane/ethyl acetate) .
- Stability: The hydroxyl group may undergo oxidation; store under inert atmosphere (N) at –20°C.
Advanced: How to resolve contradictions in crystallographic and spectroscopic data?
Answer:
- Case Study: If NMR suggests a planar aromatic system but X-ray shows puckering, perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that distort the structure .
- Validation Steps:
- Compare experimental XRD parameters (e.g., -factor < 0.05) with DFT-optimized geometries.
- Re-examine solvent effects: Polar solvents (DMSO) may stabilize non-planar conformers .
- Use variable-temperature NMR to probe dynamic effects.
Basic: What safety protocols are essential for handling brominated/chlorinated intermediates?
Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats.
- Ventilation: Use fume hoods for reactions releasing HBr/HCl gases.
- Waste Disposal: Neutralize halogenated byproducts with 10% NaOH before disposal .
Advanced: How to design experiments for studying intermolecular interactions in this compound?
Answer:
-
Hydrogen Bond Analysis: Use X-ray crystallography to identify O–H⋯N or O–H⋯O interactions (bond lengths ~2.6–3.0 Å) .
-
Thermogravimetric Analysis (TGA): Measure decomposition temperatures to correlate stability with packing efficiency.
-
Table: Key Crystallographic Parameters
Parameter Value (Example) Source Space Group 14.18, 18.09, 16.69 Å 8
Basic: What statistical methods improve reaction yield reproducibility?
Answer:
- Design of Experiments (DoE): Apply factorial designs to test variables (e.g., temperature, catalyst ratio). For nicotinonitrile derivatives, a 2 factorial design (3 factors at 2 levels) reduces required trials by 50% while identifying significant interactions .
- Response Surface Methodology (RSM): Optimize yield using central composite designs (CCD) for non-linear relationships.
Advanced: How to model the compound’s electronic properties for drug discovery?
Answer:
- DFT Calculations: Compute HOMO/LUMO energies to predict reactivity (e.g., electron-withdrawing Cl/Br groups lower LUMO, enhancing electrophilicity).
- Molecular Docking: Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Validate with IC assays .
Basic: What solvents and catalysts are optimal for its synthesis?
Answer:
- Solvents: DMF or THF for polar intermediates; ethanol/water mixtures for crystallization.
- Catalysts: Pd(PPh) for Suzuki couplings; KCO as a base for deprotonation .
Advanced: How to address discrepancies in NMR and mass spectrometry data?
Answer:
- Scenario: If HRMS confirms [M+H] but NMR shows extra peaks, consider:
- Tautomerism: The hydroxyl group may exist in keto-enol forms.
- Impurities: Run LC-MS to detect halogenated byproducts (e.g., di-substituted analogs).
- Deuterium Exchange: Confirm labile protons via DO shake tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
